molecular formula C18H27FN2O2 B8471916 benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

Cat. No.: B8471916
M. Wt: 322.4 g/mol
InChI Key: OTZPYOFFHUDNHE-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C18H27FN2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

IUPAC Name

benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C18H27FN2O2/c1-2-6-16(19)13-21-11-9-17(10-12-21)20-18(22)23-14-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3,(H,20,22)

InChI Key

OTZPYOFFHUDNHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid (90 mg, 0.259 mmol), N-fluorobenzenesulfonimide (484 mg, 1.53 mmol), 2-propanol (0.4 ml) and tetrahydrofuran (dehydrated) (3.6 ml) were mixed at room temperature. The reaction mixture was cooled to −10° C., and pentanal (0.175 ml, 1.67 mmol) was then added, followed by stirring for three hours and 20 minutes while naturally warming from −10° C. to room temperature. Benzyl N-(piperidin-4-yl)carbamate obtained in Example 1b (304 mg, 1.3 mmol) and sodium triacetoxyborohydride (600 mg, 2.83 mmol) were added to the reaction mixture, which was stirred at room temperature for 15 hours and 40 minutes. Water and an aqueous sodium bicarbonate solution were added to the reaction mixture, the insoluble matter was removed by filtration, and the resulting filtrate was extracted with ethyl acetate twice. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (silica gel, elution solvent: ethyl acetate/heptane) to give a chiral form mixture of the title compound (44 mg, yield 10.5%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.175 mL
Type
reactant
Reaction Step Two
Quantity
304 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
10.5%

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